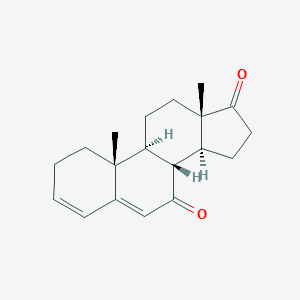

Androsta-3,5-diene-7,17-dione

Descripción general

Descripción

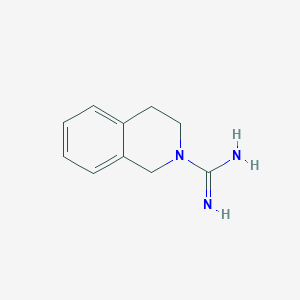

Androsta-3,5-diene-7,17-dione is a key intermediate in the organic synthesis of various female sex hormones such as estrone, estradiol, estriol, and other related derivatives. Its structural complexity, characterized by multiple chiral carbon centers, presents significant challenges in chemical synthesis. However, microbe-mediated biotransformation offers a highly reliable, cost-effective, and relatively non-hazardous method for the commercial manufacturing of this and other steroidal key intermediates (Prakash & Bajaj, 2017).

Synthesis Analysis

The synthesis of this compound involves bromination of 5α-androst-2-ene-1,17-dione and subsequent dehydrobromination, leading to the formation of Androsta-2,4-diene-1,17-dione. Treatment with alkali transforms it into 3α,5α-epoxyandrostane-1,17-dione. This pathway confirms the structural intricacies involved in its synthesis, highlighting the importance of specific reactions in achieving the desired steroidal framework (Hanson & Organ, 1970).

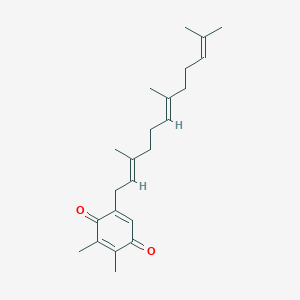

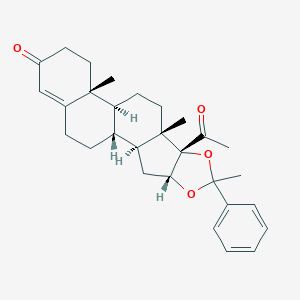

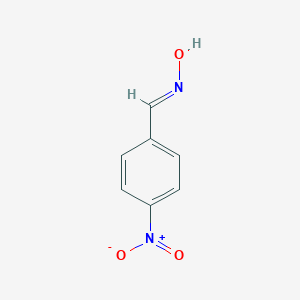

Molecular Structure Analysis

The molecular structure of this compound is critical for its biological activity and synthesis. The compound's structure has been confirmed through various chemical transformations and analytical techniques, including X-ray analysis in some instances. These analyses provide insights into the compound's conformation and reactivity, essential for understanding its role in further chemical transformations and biological activities (Görlitzer et al., 2002).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including bromination, dehydrobromination, and treatment with alkali, leading to different derivatives. These reactions are pivotal for synthesizing key intermediates used in the production of female sex hormones and other steroidal compounds. The chemical properties, such as reactivity towards different reagents and conditions, play a crucial role in its functionalization and transformation into biologically active molecules (Hanson & Organ, 1970).

Aplicaciones Científicas De Investigación

Inhibidor de la aromatasa

Androsta-3,5-diene-7,17-dione es comúnmente conocido como Arimistane. Es un potente inhibidor de la aromatasa, que reduce la producción de estrógeno en el cuerpo . Esta propiedad la hace útil en varias aplicaciones médicas y atléticas.

Terapia de reemplazo hormonal

Debido a su capacidad para regular los niveles de estrógeno, this compound se utiliza en la terapia de reemplazo hormonal para hombres. Ayuda a equilibrar los niveles de testosterona y estrógeno, mejorando la salud hormonal general .

Tratamiento de la ginecomastia

La ginecomastia, una condición caracterizada por tejido mamario agrandado en los hombres, puede tratarse con this compound. Al inhibir la conversión de testosterona a estrógeno, ayuda a reducir los síntomas de esta condición .

Tratamiento del cáncer de mama

This compound se ha utilizado en el tratamiento del cáncer de mama en las mujeres. Al reducir los niveles de estrógeno, puede ayudar a ralentizar el crecimiento de las células cancerosas de mama positivas para el receptor de estrógeno .

Suplemento de culturismo

En la industria del fitness, this compound se utiliza como suplemento para mejorar el crecimiento muscular y mejorar el rendimiento deportivo. Ayuda a mantener una proporción favorable de testosterona a estrógeno, promoviendo el crecimiento muscular y la recuperación .

Estándar de investigación

This compound se ha sintetizado como un estándar interno para la determinación cuantitativa de Arimistane en muestras biológicas . Esto ayuda a la medición y el análisis precisos de los niveles de Arimistane en estudios de investigación.

Síntesis química

This compound se puede preparar a través de diferentes rutas sintéticas, como la oxidación, la reducción u otras reacciones químicas de la androstenediona . Esto lo convierte en un compuesto valioso en la síntesis química y la investigación.

Investigación de seguridad

Se ha estudiado la seguridad de this compound para su uso en alimentos. Sin embargo, se concluyó que no hay datos científicos e información suficientes sobre la seguridad de su consumo . Esto destaca la necesidad de realizar más investigaciones sobre la seguridad y los posibles efectos secundarios de este compuesto.

Mecanismo De Acción

Target of Action

Androsta-3,5-diene-7,17-dione, also known as Arimistane, is primarily targeted towards the aromatase enzyme . This enzyme is responsible for converting androgens (like testosterone) into estrogens . By inhibiting this enzyme, Arimistane effectively reduces the conversion of testosterone into estrogen .

Mode of Action

Arimistane acts as an aromatase inhibitor . It binds to the aromatase enzyme and inhibits its function, thereby reducing the conversion of testosterone into estrogen . This unique ability makes Arimistane a popular supplement among athletes and bodybuilders .

Biochemical Pathways

The primary biochemical pathway affected by Arimistane is the aromatase pathway . By inhibiting the aromatase enzyme, Arimistane disrupts the conversion of androgens to estrogens . This results in an increase in testosterone levels and a decrease in estrogen levels .

Pharmacokinetics

It’s known that arimistane is used as a dietary supplement, suggesting that it is orally bioavailable .

Result of Action

The inhibition of the aromatase enzyme by Arimistane leads to an increase in testosterone levels and a decrease in estrogen levels . This hormonal shift can potentially improve muscle strength, increase fat loss, and promote overall well-being .

Action Environment

The action of Arimistane can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as food or other medications, could potentially affect the absorption and efficacy of Arimistane . More research is needed to fully understand these interactions .

Safety and Hazards

Propiedades

IUPAC Name |

(8R,9S,10R,13S,14S)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-7,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-18-9-4-3-5-12(18)11-15(20)17-13-6-7-16(21)19(13,2)10-8-14(17)18/h3,5,11,13-14,17H,4,6-10H2,1-2H3/t13-,14-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDOTNMSJDQVEE-ZENYQMPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=O)C=C4[C@@]3(CCC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1420-49-1 | |

| Record name | Androsta-3,5-diene-7,17-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANDROSTA-3,5-DIENE-7,17-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77P0LYX19T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Androsta-3,5-diene-7,17-dione and where has it been found?

A1: this compound, sometimes referred to as Arimistane, is a synthetic steroid compound. It has been detected as an unlisted ingredient in dietary supplements marketed for "performance enhancement". [, ]

Q2: How is this compound identified in complex mixtures?

A2: Several analytical techniques are employed to identify this compound. Initial screening often involves liquid chromatography-mass spectrometry (LC-MS) which can detect compounds with steroid-like spectral characteristics. [] Confirmation of its presence is achieved through a combination of techniques including:

- High performance liquid chromatography with ultraviolet detection (HPLC-UV): This method is used for separating and isolating the compound from other components in a mixture. []

- Gas chromatography with simultaneous Fourier Transform infrared detection and mass spectrometry (GC-FT-IR-MS): Provides structural information and molecular weight confirmation. []

- Liquid chromatography-high resolution accurate mass-mass spectrometry (LC-HRAM-MS): Offers precise mass measurement for definitive identification. []

- Nuclear magnetic resonance (NMR): Reveals detailed structural information about the compound. []

Q3: Can this compound be formed unintentionally during analytical procedures?

A3: Yes, research indicates that this compound can be generated as an artifact during the analysis of related compounds. This occurs specifically during the derivatization process of 7-oxo-dehydroepiandrosterone (7-oxo-DHEA) and 7α-hydroxy-DHEA with trimethylsilyl (TMS) reagents commonly used in gas chromatography. [] The formation of this compound under these conditions highlights the importance of careful interpretation of analytical data and the need for appropriate controls to differentiate true positives from artifacts.

Q4: What factors can influence the formation of this compound as an analytical artifact?

A4: Several factors have been identified that can contribute to the unintentional formation of this compound during analysis:

- Derivatization reagent: The use of N-methyl-N-trimethylsilyl trifluoroacetamide (MSTFA) for derivatization is a key factor. []

- Reaction temperature: Elevated temperatures during derivatization can promote the formation of this compound. []

- Gas chromatography inlet: The type of inlet used in the gas chromatography system, such as split/splitless or multimode inlets, can also influence artifact formation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.